7-Bromobenzo[d]oxazole: A Comprehensive Technical Guide
7-Bromobenzo[d]oxazole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromobenzo[d]oxazole, a halogenated heterocyclic compound, has emerged as a significant building block in the landscape of medicinal chemistry and materials science. Its unique structural motif, featuring a fused benzene and oxazole ring with a bromine substituent at the 7-position, provides a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This in-depth technical guide provides a comprehensive overview of 7-Bromobenzo[d]oxazole, including its chemical and physical properties, detailed safety and handling information, and a review of its applications in drug discovery, with a focus on its potential as an anticancer agent. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, drug development, and molecular biology.
Chemical and Physical Properties
7-Bromobenzo[d]oxazole, also known as 7-Bromo-1,3-benzoxazole, is a solid organic compound. The presence of the bromine atom and the benzoxazole core imparts specific chemical reactivity, making it a valuable intermediate in various synthetic transformations, particularly in cross-coupling reactions.
Table 1: Chemical and Physical Properties of 7-Bromobenzo[d]oxazole
| Property | Value |
| CAS Number | 885270-14-4 |
| Molecular Formula | C₇H₄BrNO |
| Molecular Weight | 198.02 g/mol |
| Appearance | Off-white to light yellow crystalline solid |
| Melting Point | Data not available; a related compound, 7-Bromobenzothiazole, has a melting point of 82 °C.[1] |
| Boiling Point | Data not available |
| Solubility | Data not available |
Safety and Handling
7-Bromobenzo[d]oxazole is classified as a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when working with this compound. All manipulations should be performed in a well-ventilated fume hood.
Table 2: GHS Hazard and Precautionary Statements for 7-Bromobenzo[d]oxazole
| Category | Statement |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Protocols
General Synthesis of Benzoxazoles
The synthesis of the benzoxazole scaffold can be achieved through several established methods. A common approach involves the condensation and cyclization of ortho-substituted anilines with various reagents. One illustrative, though not specific to the 7-bromo isomer, is the synthesis of 5-Amino-2-(2-bromophenyl) benzoxazole, which involves heating 2,4-diaminophenol dihydrochloride with 2-bromobenzoic acid in polyphosphoric acid.[2] This general strategy can be adapted for the synthesis of 7-Bromobenzo[d]oxazole, likely starting from 2-amino-6-bromophenol.
Suzuki-Miyaura Cross-Coupling Reaction
The bromine atom at the 7-position of 7-Bromobenzo[d]oxazole serves as a key functional handle for derivatization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, enabling the generation of diverse chemical libraries for drug discovery programs.
Diagram 1: General Workflow for Suzuki-Miyaura Coupling of 7-Bromobenzo[d]oxazole
Caption: Suzuki-Miyaura coupling workflow.
Applications in Drug Development
The benzoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[3] Derivatives of benzoxazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Anticancer Activity
Benzoxazole derivatives have shown significant promise as anticancer agents by targeting various key signaling pathways and cellular components.[4][5][6] The planar nature of the benzoxazole ring system facilitates intercalation with DNA, while the heteroatoms can participate in hydrogen bonding with biological targets.
Table 3: Potential Anticancer Targets of Benzoxazole Derivatives
| Target | Mechanism of Action |
| Tubulin | Inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[4] |
| STAT3 | Inhibition of the Signal Transducer and Activator of Transcription 3, a key protein in cancer cell proliferation and survival.[4] |
| G-quadruplex DNA | Stabilization of G-quadruplex structures in telomeres, leading to the inhibition of telomerase and induction of apoptosis.[4] |
| Protein Kinases | Inhibition of various protein kinases involved in cancer cell signaling pathways.[7] |
References
- 1. echemi.com [echemi.com]
- 2. esisresearch.org [esisresearch.org]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity [ouci.dntb.gov.ua]
